molecular formula C26H28N4O3S B2954970 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide CAS No. 2034392-02-2

2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide

Cat. No.: B2954970
CAS No.: 2034392-02-2
M. Wt: 476.6
InChI Key: MCPUPKVPRQQUSR-UHFFFAOYSA-N
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Description

This compound features a benzo[de]isoquinolin-1,3-dione core linked to a piperazine moiety via an ethyl chain, with an acetamide group terminating in a thiophen-2-yl ethyl substituent (Fig. 1). Its molecular formula is C₂₇H₂₈N₄O₃S, with a molecular weight of 488.6 g/mol (estimated).

Properties

IUPAC Name

2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]-N-(2-thiophen-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3S/c31-23(27-10-9-20-6-3-17-34-20)18-29-13-11-28(12-14-29)15-16-30-25(32)21-7-1-4-19-5-2-8-22(24(19)21)26(30)33/h1-8,17H,9-16,18H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPUPKVPRQQUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)NCCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide can be achieved through a multi-step synthesis process. Key steps may include:

  • Condensation Reaction: : The synthesis often begins with the condensation of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-one with an appropriate alkylating agent.

  • Formation of Piperazine Derivative: : Incorporation of the piperazine ring typically occurs via nucleophilic substitution reactions.

  • Thienyl Substitution: : The thiophene moiety is introduced through further nucleophilic substitution, attaching it to an acetamide group.

Industrial Production Methods

Industrial-scale production would involve optimization of these synthetic steps for higher yield and purity, using controlled temperature, pH, and solvent systems. Common techniques might include:

  • Solvent Extraction: : For isolating intermediates and final products.

  • Chromatographic Purification: : To achieve desired purity levels.

Chemical Reactions Analysis

Types of Reactions it Undergoes
  • Oxidation: : The thiophene unit can be prone to oxidation.

  • Reduction: : The benzoisoquinoline core can undergo reductions.

  • Substitution: : The compound can participate in various substitution reactions, particularly at the piperazine and acetamide positions.

Common Reagents and Conditions
  • Oxidizing Agents: : Such as potassium permanganate for oxidation reactions.

  • Reducing Agents: : Like lithium aluminum hydride for reduction.

  • Nucleophiles: : For substitution reactions.

Major Products Formed

Major products would depend on the specific functional groups involved but often include:

  • N-alkylated derivatives: : From nucleophilic substitution.

  • Oxidized thiophenes: : From oxidation reactions.

Scientific Research Applications

2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide finds usage in multiple fields:

  • Chemistry: : As a ligand in coordination chemistry.

  • Biology: : Potentially in studies involving enzyme inhibition.

  • Medicine: : Investigated for its potential as a pharmacologically active agent.

  • Industry: : Utilized in the development of specialized polymers or materials.

Mechanism of Action

Molecular Targets and Pathways Involved

The compound’s mechanism of action is hypothesized to involve:

  • Enzyme Inhibition: : Due to the presence of bioactive moieties like piperazine and benzoisoquinoline.

  • Pathway Modulation: : Potentially affecting pathways related to oxidative stress or neurotransmitter regulation.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs differ in substituents on the acetamide or piperazine groups, influencing physicochemical and biological properties:

Compound Name Molecular Formula Substituents Key Properties/Applications References
Target Compound C₂₇H₂₈N₄O₃S Thiophen-2-yl ethyl Potential kinase modulation
2-(4-(2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl)piperazin-1-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide C₂₇H₂₅F₃N₄O₄ Trifluoromethoxy phenyl Enhanced lipophilicity; kinase studies
N-(2-ethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide C₁₇H₁₆N₂O₄S Benzothiazol-trioxo; ethylphenyl Antimicrobial activity
2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-allyl-triazol-3-yl]thio]-N-(pyridin-3-ylmethyl)acetamide C₂₈H₂₆N₆O₃S Triazole; pyridinylmethyl Predicted pKa: 13.17; drug design
  • Thiophene vs. Trifluoromethoxy : The thiophene group in the target compound offers moderate electron-rich character, while the trifluoromethoxy group in increases lipophilicity and metabolic stability.
  • Benzothiazol-trioxo vs.

Bioisosteric Considerations :

  • Replacing thiophene with pyridine (as in ) may alter target selectivity due to differences in hydrogen-bonding and steric profiles .
Physicochemical Properties
  • Solubility : The thiophene group improves aqueous solubility compared to trifluoromethoxy derivatives .
  • pKa : Predicted pKa values for analogs range from 13.17 (triazole derivative ) to ~10–12 for piperazine-containing compounds, influencing ionization and membrane permeability.

Biological Activity

The compound 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a complex synthetic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Molecular Characteristics

  • Molecular Formula: C₃₈H₃₀N₄O₆
  • Molecular Weight: 638.668 g/mol
  • CAS Number: Not specifically listed in the results, but related compounds can be referenced for synthesis and activity studies.

Structural Features

The compound features a benzo[de]isoquinoline core, which is known for various biological activities, including antitumor and anti-inflammatory properties. The presence of a piperazine moiety enhances its potential for receptor binding, particularly in the central nervous system.

The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter receptors. Research indicates that derivatives of benzo[de]isoquinoline can act as selective modulators for dopamine receptors, particularly D3 and D2 subtypes. The selectivity is crucial for minimizing side effects associated with broader-spectrum agents.

Pharmacological Studies

  • Dopamine Receptor Interaction:
    • Studies show that compounds similar to this one exhibit varying degrees of agonist and antagonist activity at dopamine receptors. For example, a related study indicated that certain piperazine derivatives selectively inhibit D3 receptor stimulation while sparing D2 receptors, suggesting a potential use in treating conditions like schizophrenia or Parkinson's disease .
  • Inhibition of Enzymatic Activity:
    • The compound has been evaluated for its inhibitory effects on lipoxygenase (LOX) enzymes, which are implicated in inflammatory processes. Preliminary findings suggest that modifications to the benzo[de]isoquinoline structure can enhance LOX inhibitory activity .

1. Antitumor Activity

A study involving similar isoquinoline derivatives demonstrated significant cytotoxic effects against various cancer cell lines, indicating potential use in cancer therapy. The mechanism was linked to the induction of apoptosis through the modulation of mitochondrial pathways .

2. Neuroprotective Effects

Research has shown that derivatives can protect neuronal cells from oxidative stress-induced apoptosis, highlighting their role in neurodegenerative disease models . This neuroprotective effect is hypothesized to be mediated through antioxidant properties and modulation of neuroinflammatory pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key modifications include:

  • Substituents on the Isoquinoline Ring:
    • Variations in substituents can significantly affect receptor binding affinity and selectivity.
ModificationEffect on Activity
Alkyl groupsIncrease lipophilicity, enhancing membrane permeability
HalogenationModulates receptor affinity and selectivity

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